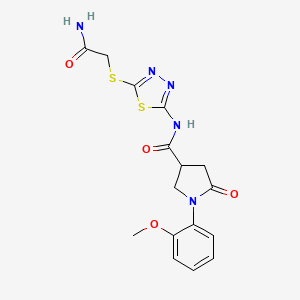![molecular formula C16H13N3OS B2580049 N-([2,4'-ビピリジン]-4-イルメチル)チオフェン-2-カルボキサミド CAS No. 2034394-23-3](/img/structure/B2580049.png)
N-([2,4'-ビピリジン]-4-イルメチル)チオフェン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([2,4’-bipyridin]-4-ylmethyl)thiophene-2-carboxamide is a compound that combines a bipyridine moiety with a thiophene carboxamide group
科学的研究の応用
N-([2,4’-bipyridin]-4-ylmethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial or anticancer agent
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用機序
Target of Action
Similar compounds have been shown to exhibit potent inhibitory activity against various cell lines .
Biochemical Pathways
Similar compounds have been shown to have a variety of biological effects, suggesting that they may affect multiple pathways .
Result of Action
Similar compounds have been shown to exhibit potent inhibitory activity against various cell lines , suggesting that this compound may have similar effects.
生化学分析
Biochemical Properties
N-([2,4’-bipyridin]-4-ylmethyl)thiophene-2-carboxamide has been found to interact with several enzymes and proteins. For instance, it has shown inhibitory effects on enzymes such as urease and butyrylcholinesterase . These interactions can influence the activity of these enzymes, potentially affecting various biochemical reactions .
Cellular Effects
The compound has demonstrated effects on various types of cells. For example, it has been found to enhance the activity of the SERCA2a Ca2±ATPase, a protein that plays a crucial role in the regulation of calcium ions within cells . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-([2,4’-bipyridin]-4-ylmethyl)thiophene-2-carboxamide exerts its effects at the molecular level through various mechanisms. It has been found to interact with the active sites of enzymes such as urease and butyrylcholinesterase, potentially influencing their activity . These interactions can lead to changes in gene expression and enzyme activation or inhibition .
Metabolic Pathways
Given its interactions with enzymes such as urease and butyrylcholinesterase, it is plausible that it could influence related metabolic pathways .
Subcellular Localization
Given its interactions with intracellular enzymes, it is likely that it localizes to areas of the cell where these enzymes are present .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)thiophene-2-carboxamide typically involves the coupling of a bipyridine derivative with a thiophene carboxamide. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated thiophene carboxamide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.
化学反応の分析
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bipyridine moiety can be reduced to form dihydrobipyridine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the bipyridine or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted bipyridine or thiophene derivatives.
類似化合物との比較
Similar Compounds
Benzo[b]thiophene-2-carboxamide derivatives: These compounds share a similar thiophene carboxamide structure but with a benzo[b]thiophene ring instead of bipyridine.
Thiazolecarboxamide derivatives: These compounds contain a thiazole ring instead of a thiophene ring.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)thiophene-2-carboxamide is unique due to the combination of bipyridine and thiophene carboxamide moieties, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications in chemistry, biology, and materials science.
特性
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(15-2-1-9-21-15)19-11-12-3-8-18-14(10-12)13-4-6-17-7-5-13/h1-10H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJALRDZLSINJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
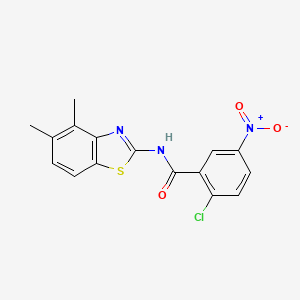
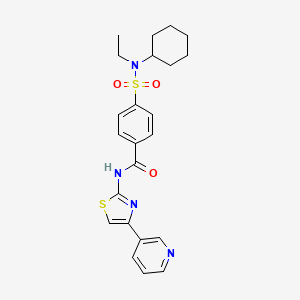

![tert-butyl N-[(3-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1,2,4-oxadiazol-5-yl)methyl]carbamate](/img/structure/B2579969.png)
![(2Z)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2579971.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2579972.png)
![N-(5-chloro-2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2579973.png)
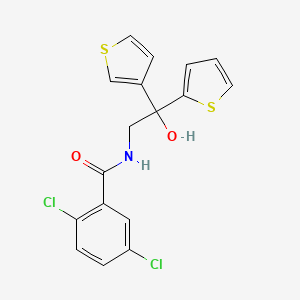
![8-(5-fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2579976.png)
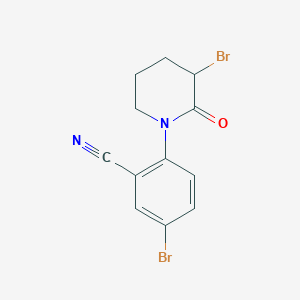
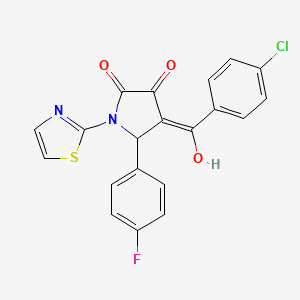
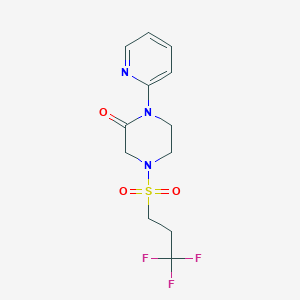
![5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2579983.png)
